(Carboxymethyl)dimethyloctylazanium
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Overview
Description
(Carboxymethyl)dimethyloctylazanium is a quaternary ammonium compound with a carboxymethyl group attached to the nitrogen atom. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its structure allows it to interact with both hydrophilic and hydrophobic substances, making it an effective emulsifier and dispersant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl)dimethyloctylazanium typically involves the quaternization of dimethyloctylamine with chloroacetic acid. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Dimethyloctylamine+Chloroacetic acid→this compound+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then neutralized, and the product is extracted and purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(Carboxymethyl)dimethyloctylazanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the carboxymethyl group.
Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(Carboxymethyl)dimethyloctylazanium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the extraction of cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of (Carboxymethyl)dimethyloctylazanium involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and increasing permeability. This property is particularly useful in drug delivery and cell lysis applications.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Tetrabutylammonium bromide: Commonly used in phase transfer catalysis.
Uniqueness
(Carboxymethyl)dimethyloctylazanium is unique due to its carboxymethyl group, which imparts additional functionality compared to other quaternary ammonium compounds. This functional group enhances its solubility in water and allows for further chemical modifications, making it a versatile compound in various applications.
Properties
IUPAC Name |
carboxymethyl-dimethyl-octylazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-4-5-6-7-8-9-10-13(2,3)11-12(14)15/h4-11H2,1-3H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUUGRMTUUCONZ-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26NO2+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865384 |
Source
|
Record name | N-(Carboxymethyl)-N,N-dimethyloctan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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